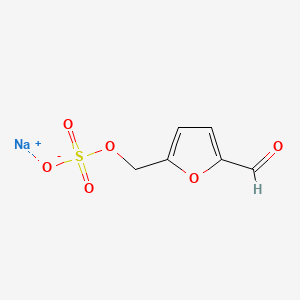
Sel de sodium du 5-sulfooxymethylfurfural
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Sulfooxymethylfurfural sodium salt: is a white crystalline solid that is soluble in water. It is an important organic synthesis intermediate widely used in the chemical field. The compound has the molecular formula C6H5NaO6S and a molecular weight of 228.16 g/mol .
Applications De Recherche Scientifique
5-Sulfooxymethylfurfural sodium salt has numerous applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of dyes, coatings, and catalysts.
Biology: It is studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Mécanisme D'action
- Primary Targets : SMF is derived from 5-Hydroxymethylfurfural (HMF), an intermediate product in the Maillard reaction—a series of non-enzymatic reactions triggered during cooking or sterilization of foods containing reducing sugars and amino acids .
- Resulting Changes : This activation may lead to mutagenic effects, as SMF induces dose-dependent increases in His+ revertants in Salmonella typhimurium TA100. Ascorbic acid inhibits its mutagenicity .
- Skin Tumor Initiating Activity : Topically applied SMF derivatives (sulfooxymethyl and chloromethyl) exhibit higher skin tumor initiating activity than the parent HMF compound .
Target of Action
Mode of Action
Analyse Biochimique
Biochemical Properties
It is known that it is an important intermediate in organic synthesis
Cellular Effects
It has been reported that its parent compound, 5-hydroxymethylfurfural, can cause damage to proximal tubules in mice when administered at high doses
Molecular Mechanism
It is known to be an important intermediate in organic synthesis
Dosage Effects in Animal Models
In animal models, it has been reported that the parent compound, 5-hydroxymethylfurfural, can cause massive damage to proximal tubules in mice when administered at a dosage of 250 mg/kg . At lower dosages, tubules were also the major target of toxicity, with regeneration and atypical hyperplasia occurring at later periods
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 5-Sulfooxymethylfurfural sodium salt is typically synthesized by reacting 5-(hydroxymethyl)furfural with sulfurous acid . This reaction can be carried out under either acidic or basic conditions. The product is then purified through crystallization .
Industrial Production Methods: In industrial settings, the production of 5-sulfooxymethylfurfural sodium salt involves large-scale reactions under controlled conditions to ensure high yield and purity. The reaction conditions are optimized to balance the reaction rate and product stability.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Sulfooxymethylfurfural sodium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert it into other furan derivatives.
Substitution: It can undergo substitution reactions where the sulfooxy group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products:
Oxidation: Products include furfural derivatives.
Reduction: Products include reduced furan compounds.
Substitution: Products vary based on the nucleophile used.
Comparaison Avec Des Composés Similaires
- 5-Hydroxymethylfurfural
- Furfural
- 2,5-Furandicarboxylic acid
Comparison: 5-Sulfooxymethylfurfural sodium salt is unique due to its sulfooxy group, which imparts distinct chemical reactivity and biological properties compared to its analogs.
Propriétés
IUPAC Name |
sodium;(5-formylfuran-2-yl)methyl sulfate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O6S.Na/c7-3-5-1-2-6(12-5)4-11-13(8,9)10;/h1-3H,4H2,(H,8,9,10);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTRGQDPJPVHDGB-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)C=O)COS(=O)(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NaO6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-Ethoxy-4,6,6-trimethyloctahydro-1-benzo[b]furan](/img/structure/B589371.png)

